molecular formula C7H8O2S B14079857 Ethanone, 1-(5-methoxy-2-thienyl)- CAS No. 30009-72-4

Ethanone, 1-(5-methoxy-2-thienyl)-

Cat. No.: B14079857
CAS No.: 30009-72-4
M. Wt: 156.20 g/mol
InChI Key: YIAOGOBNHXCNBA-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-methoxy-2-thienyl)-, also known as 1-(5-methoxythiophen-2-yl)ethanone, is an organic compound with the molecular formula C7H8O2S and a molecular weight of 156.2 g/mol . This compound features a thiophene ring substituted with a methoxy group and an ethanone group, making it a derivative of thiophene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-methoxy-2-thienyl)- typically involves the reaction of 5-methoxy-2-thiophenecarboxylic acid with a suitable reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation reaction, where the acid is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-methoxy-2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-(5-methoxy-2-thienyl)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-methoxy-2-thienyl)- involves its interaction with specific molecular targets. The methoxy and ethanone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The thiophene ring’s aromaticity allows for π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(5-methoxy-2-thienyl)- is unique due to the presence of both the methoxy and ethanone groups on the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

30009-72-4

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

1-(5-methoxythiophen-2-yl)ethanone

InChI

InChI=1S/C7H8O2S/c1-5(8)6-3-4-7(9-2)10-6/h3-4H,1-2H3

InChI Key

YIAOGOBNHXCNBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)OC

Origin of Product

United States

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